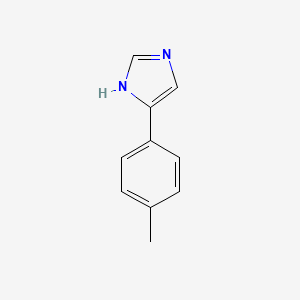

4-p-Tolyl-1H-imidazole

Descripción general

Descripción

4-p-Tolyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a p-tolyl group at the 4-position. Imidazoles are known for their diverse biological activities and are integral to many natural and synthetic compounds. The presence of the p-tolyl group enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-p-Tolyl-1H-imidazole typically involves multi-component reactions. One common method includes the condensation of benzoin, aniline, ammonium acetate, and p-tolualdehyde in the presence of a catalyst such as tetrabutylammonium peroxy disulfate (TBAPDS) under reflux conditions in acetonitrile . This reaction is carried out at temperatures between 60-65°C for 2-3 hours, yielding the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound may employ similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and reduce production costs. The scalability of these reactions ensures that the compound can be produced in sufficient quantities for commercial applications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The imidazole ring undergoes electrophilic substitution at positions 1, 2, and 4. The p-tolyl group influences reactivity through steric and electronic effects.

-

Example : Reaction with 5-chloro-4-(p-tolyl)-1H-imidazole-2-carbonitrile and piperazines under trifluoroacetic acid yields antiproliferative hybrids (IC₅₀: 7.51–33.67 µM) .

Cyclization and Condensation Reactions

4-p-Tolyl-1H-imidazole participates in one-pot syntheses of polycyclic systems.

Key Pathways:

-

Benzil/Aldehyde Condensation :

Reacting with benzil, aldehydes (e.g., 4-chlorobenzaldehyde), and NH₄OAc in ethanol/UHP yields 2,4,5-trisubstituted imidazoles (Table 2) .

| Entry | Aldehyde | Product | Yield |

|---|---|---|---|

| 4i | p-Tolualdehyde | 4,5-Diphenyl-2-p-tolyl-1H-imidazole | 89% |

| 4e | Benzaldehyde | 2,4,5-Triphenyl-1-p-tolylimidazole | 76% |

-

Chalcone Cyclization :

Cu(OTf)₂/I₂-catalyzed reaction with chalcones and benzylamines forms 1,2,4-trisubstituted imidazoles via C–C bond cleavage (up to 60% yield) .

Suzuki-Miyaura Coupling:

Palladium-catalyzed coupling with arylboronic acids functionalizes the imidazole ring:

textReaction: 4-Bromo-1-methyl-5-nitro-1H-imidazole + 4-methoxyphenylboronic acid Conditions: Pd(OAc)₂, Na₂CO₃, DME/EtOH/H₂O, MW, 60°C Yield: 71% [10]

Sonogashira Coupling:

Alkynylation at C4 using terminal alkynes and CuI/Pd(PPh₃)₄ produces alkynyl-imidazoles for fluorescent probes .

Oxidation:

The imidazole ring is oxidized to nitro derivatives using HNO₃/H₂SO₄, enabling further electrophilic substitutions.

Esterification:

4-Methyl-2-(p-tolyl)-1H-imidazole-5-carboxylic acid reacts with alcohols (e.g., methanol/H₂SO₄) to form esters for prodrug development.

Redox Reactions

-

Reduction : LiAlH₄ reduces cyano groups at C4 to amines, yielding 4-amino-imidazole analogs.

-

Oxidative Aromatization : Electrochemical oxidation of intermediates (e.g., enamines) generates aromatic imidazoles .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Table 1: Comparison of Imidazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-p-Tolyl-1H-imidazole | Para-tolyl substitution | Anticancer, anti-inflammatory |

| 2-Methylimidazole | Methyl group at position 2 | Antifungal properties |

| 1H-Imidazo[4,5-b]pyridine | Pyridine fused to imidazole | Anticancer activity |

| 4-Amino-1H-imidazole | Amino group at position 4 | Antimicrobial properties |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of imidazole can inhibit cancer cell proliferation by disrupting tubulin polymerization, which is essential for cell division. One study reported IC50 values in the low micromolar range for certain derivatives against various cancer cell lines, suggesting promising therapeutic potential against resistant cancer types .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory capabilities. In vitro studies demonstrated that certain derivatives effectively inhibited pro-inflammatory mediators and showed high binding affinity to COX-2 receptors, which are critical targets for anti-inflammatory drugs .

Antiviral Activity

In the context of viral infections, particularly those caused by flaviviruses such as Dengue and Yellow Fever, imidazole derivatives have been explored as potential inhibitors. Research has highlighted the ability of specific compounds within this class to exhibit selective antiviral activity at micromolar concentrations .

Table 2: Synthesis Routes for this compound

| Synthesis Method | Key Reactants | Yield (%) |

|---|---|---|

| Condensation | p-Toluidine + Carbonyl compound | 70-85 |

| Cyclization | Imine formation with acid catalyst | 65-80 |

Study on Anticancer Activity

A notable study investigated the anticancer effects of this compound derivatives on renal cell carcinoma (RCC) lines. The results indicated that specific modifications to the para-tolyl group significantly enhanced cytotoxicity against RCC cells compared to standard treatments like sunitinib .

Evaluation of Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory effects of synthesized imidazole derivatives in a murine model. The findings revealed that certain compounds not only reduced inflammation markers but also demonstrated a comparable efficacy to established anti-inflammatory agents such as diclofenac .

Mecanismo De Acción

The mechanism of action of 4-p-Tolyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with nucleic acids and proteins, disrupting normal cellular functions and leading to its antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

1H-imidazole: The parent compound without the p-tolyl substitution.

2-Phenyl-1H-imidazole: Another substituted imidazole with a phenyl group at the 2-position.

4,5-Diphenyl-1H-imidazole: Featuring phenyl groups at both the 4 and 5 positions.

Uniqueness: 4-p-Tolyl-1H-imidazole is unique due to the presence of the p-tolyl group, which imparts distinct chemical properties and enhances its biological activity compared to other imidazole derivatives .

Actividad Biológica

4-p-Tolyl-1H-imidazole is a heterocyclic compound characterized by its imidazole ring substituted with a para-tolyl group. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The imidazole ring in this compound can coordinate with metal ions, influencing enzymatic activity. This coordination is crucial for its role as an enzyme inhibitor and its interaction with nucleic acids and proteins, which can disrupt normal cellular functions. The para-tolyl substitution enhances the compound's electronic properties and biological interactions compared to other imidazole derivatives.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial and antifungal activities. Its effectiveness against various microbial strains positions it as a candidate for developing new antimicrobial agents .

- Anticancer Activity : Research indicates that this compound has potential anticancer properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, although more research is needed to elucidate the underlying mechanisms.

Anticancer Activity

In a study evaluating imidazole derivatives for anticancer properties, this compound was found to enhance cell viability in certain cancer cell lines when combined with specific substituents. For instance, the combination of the p-tolyl group with a chlorophenyl substituent improved activity significantly in renal cancer cell lines A498 and 786-O, indicating that structural modifications can enhance therapeutic efficacy .

Antimicrobial Evaluation

A comparative study on various imidazole derivatives highlighted that this compound exhibited potent antibacterial activity against standard reference strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, confirming its potential as an effective antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other imidazole derivatives is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Contains a methyl group at position 2 | Antifungal properties |

| 1H-Imidazo[4,5-b]pyridine | Pyridine fused to imidazole | Anticancer activity |

| 4-Amino-1H-imidazole | Amino group at position 4 | Antimicrobial properties |

| This compound | Para-tolyl substitution | Antimicrobial, anticancer effects |

The para-tolyl substitution in this compound not only enhances its biological activity but also provides avenues for targeted modifications that could further improve its pharmacological profiles.

Propiedades

IUPAC Name |

5-(4-methylphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGFZUOECZAJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371711 | |

| Record name | 5-(4-methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-91-7 | |

| Record name | 5-(4-methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.